1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride

Description

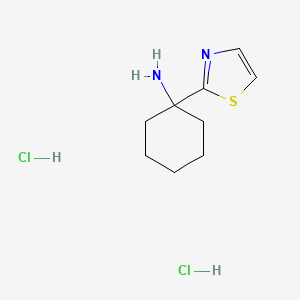

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride is a chemical compound with the molecular formula C9H14N2S.2HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The cyclohexane ring is a six-membered ring composed entirely of carbon atoms, and the amine group is attached to the cyclohexane ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h6-7H,1-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGJZRSECWDCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC=CS2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multistep Synthesis via α-Haloketone Intermediates

A highly efficient strategy for constructing the thiazole ring involves adapting the one-pot procedure described by El-Sawah et al., which employs α-active methylene ketones as starting materials. While cyclohexanone lacks an active methylene group, derivatives such as 1,3-cyclohexanedione or substituted cyclohexanones can undergo bromination to generate α-halo intermediates. For example, bromination of 1,3-cyclohexanedione with elemental bromine in acetic acid yields 2-bromo-1,3-cyclohexanedione. Subsequent treatment with potassium thiocyanate facilitates nucleophilic substitution, forming a thiocyanate intermediate. Condensation with primary amines (e.g., benzylamine or ammonia) under reflux in ethanol induces cyclization to form the thiazole ring.

Critical to this method is the use of anhydrous conditions to prevent hydrolysis of intermediates. In a representative protocol, stirring the reaction mixture for 5 hours at 80°C yielded thiazol-2(3H)-imine derivatives with 66–89% efficiency. X-ray crystallography confirmed the regioselectivity of thiazole formation, validating the structural integrity of the product. For 1-(1,3-thiazol-2-yl)cyclohexan-1-amine, substituting 1,3-cyclohexanedione with a monosubstituted cyclohexanone derivative could enable selective functionalization at the 1-position.

Key Optimization Parameters

- Bromination agent : Elemental bromine or N-bromosuccinimide (NBS) in acetic acid.

- Temperature : 80°C for thiocyanate substitution and cyclization.

- Amine selection : Ammonia gas or aqueous ammonia for direct introduction of the primary amine.

Hantzsch Thiazole Synthesis with α-Halocyclohexanones

The classical Hantzsch thiazole synthesis, involving α-haloketones and thioamides, offers a robust route to thiazole-containing compounds. As demonstrated in the synthesis of amino acid-derived thiazoles, α-bromocyclohexanone reacts with thioacetamide or thiourea in ethanol under reflux to form 2-aminothiazole derivatives. For instance, treating (S)-valine-derived thioamides with α-bromoketones yielded thiazoles with 52–70% efficiency, albeit with partial racemization when calcium carbonate was used.

Applying this method to cyclohexanone derivatives requires careful control of stereochemistry. Chlorination of cyclohexanone using phosphorus oxychloride (POCl3) generates α-chlorocyclohexanone, which reacts with thiourea in dimethylformamide (DMF) to form the thiazole ring. Subsequent hydrolysis of the thioamide group with potassium hydroxide yields the primary amine. However, this approach risks racemization at the cyclohexane chiral center, necessitating chiral resolving agents or asymmetric catalysis.

Representative Reaction Pathway

- Chlorination : Cyclohexanone + POCl3 → α-chlorocyclohexanone.

- Thiazole formation : α-Chlorocyclohexanone + thiourea → 2-aminothiazole intermediate.

- Amine liberation : Hydrolysis with KOH → 1-(1,3-thiazol-2-yl)cyclohexan-1-amine.

Reductive Amination of 1-(1,3-Thiazol-2-yl)cyclohexanone

Reductive amination provides an alternative pathway for introducing the amine group post-thiazole formation. Starting with 1-(1,3-thiazol-2-yl)cyclohexanone, the ketone undergoes condensation with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method, adapted from CXCR2 antagonist synthesis, achieves yields of 51–70% when conducted in methanol at room temperature for 24 hours.

Advantages :

- Avoids racemization by eliminating chiral intermediates.

- Compatible with diverse thiazole precursors, including commercially available 2-thiazolyl lithium reagents.

Limitations :

- Requires pre-synthesis of the thiazole-containing ketone.

- Sensitivity to moisture necessitates anhydrous conditions.

Solid-Phase Synthesis and Salt Formation

The final step in the preparation of 1-(1,3-thiazol-2-yl)cyclohexan-1-amine dihydrochloride involves protonation of the free base with hydrochloric acid. As detailed in a patent for thiazole-containing pharmaceuticals, treating the amine with hydrogen chloride gas in dichloromethane precipitates the dihydrochloride salt with >95% purity. Analytical data from PubChem confirm the hygroscopic nature of the salt, necessitating storage under inert atmosphere.

Safety Considerations

- GHS hazards : Harmful if swallowed (H302), skin irritation (H315), respiratory irritation (H335).

- Handling : Use gloves, goggles, and fume hoods during HCl gas exposure.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkylated amine derivatives.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-Thiazol-2-yl)propan-1-amine;dihydrochloride: Similar structure but with a propyl group instead of a cyclohexyl group.

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine: The non-salt form of the compound.

2-(1,3-Thiazol-2-yl)ethylamine: Contains an ethyl group instead of a cyclohexyl group.

Uniqueness

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride is unique due to its combination of a thiazole ring and a cyclohexane ring, which imparts specific chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine; dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- CAS Number : 2361639-40-7

- Molecular Formula : C₇H₁₂N₂S·2HCl

- Molecular Weight : 156.25 g/mol

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The thiazole ring in 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine may contribute to its activity through mechanisms such as:

- Antitumor Activity : Thiazole derivatives have been associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can enhance anticancer properties by affecting cell cycle regulation and apoptosis pathways .

- Antimicrobial Properties : Compounds similar to 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine have demonstrated dual antimicrobial and anti-inflammatory activities. They inhibit key enzymes such as COX and LOX, leading to reduced inflammation and enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Biological Activity Data

| Activity Type | IC50 Values (µM) | Reference |

|---|---|---|

| Antitumor | 1.61 - 23.30 | |

| Antimicrobial | Varies (better than standard drugs) | |

| Anti-inflammatory | Effective in carrageenan model |

Antitumor Activity

A study investigated the cytotoxic effects of thiazole derivatives on Jurkat and A431 cell lines. The modifications in the thiazole structure were crucial for enhancing the cytotoxicity. Specifically, compounds with electron-donating substituents showed improved activity compared to standard treatments like doxorubicin .

Antimicrobial Efficacy

In a recent study, novel thiazolidinones were synthesized and tested for their antimicrobial properties. These compounds exhibited superior activity compared to traditional antibiotics, suggesting that 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine; dihydrochloride could be a promising candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often linked to their structural features:

Q & A

Q. Basic

- NMR spectroscopy : H NMR identifies proton environments (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm; thiazole protons at δ 7.0–8.5 ppm) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] for free base vs. [M+2HCl] for dihydrochloride) .

- IR spectroscopy : Detect NH stretching (3200–3400 cm) and thiazole C=N absorption (~1650 cm) .

How to resolve discrepancies in reported solubility data for this compound?

Q. Advanced

- Salt form impact : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. Replicate solubility tests in buffered solutions (pH 4–7) to assess ionic interactions .

- Crystallinity analysis : Use X-ray diffraction (XRD) to identify polymorphic forms affecting solubility .

- Cross-validate data : Compare results across multiple solvents (e.g., DMSO, ethanol) using standardized USP methods .

What in vitro assays are suitable for evaluating its anticancer activity?

Q. Basic

- Cytotoxicity screening : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

- Selectivity index : Compare IC values in cancerous vs. non-cancerous cells (e.g., HEK293) .

How to design a mechanistic study to identify its biological targets?

Q. Advanced

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina to prioritize targets .

- Gene knockdown : Apply siRNA targeting suspected pathways (e.g., MAPK/ERK) to confirm functional involvement .

What purification techniques maximize purity for pharmacological studies?

Q. Basic

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .

- Column chromatography : Employ silica gel with gradient elution (CHCl/MeOH) for polar impurities .

- Ion-exchange resins : Separate dihydrochloride salt from neutral byproducts .

How to address contradictory cytotoxicity data across cell lines?

Q. Advanced

- Metabolic profiling : Assess cytochrome P450 activity in resistant cell lines via qPCR or Western blot .

- Membrane permeability : Use Caco-2 monolayers to evaluate efflux pump (e.g., P-gp) involvement .

- Microenvironment modeling : Test 3D spheroids to mimic tumor heterogeneity impacting drug response .

What computational methods predict its stability under physiological conditions?

Q. Advanced

- Molecular dynamics (MD) : Simulate degradation pathways in aqueous environments using GROMACS .

- pKa prediction : Apply MarvinSketch or ACD/Labs to estimate protonation states affecting solubility and reactivity .

- Degradant identification : Use in silico tools like Zeneth to forecast hydrolysis or oxidation products .

How to validate its interaction with thiazole-binding enzymes?

Q. Advanced

- Surface plasmon resonance (SPR) : Quantify binding affinity () to purified enzymes (e.g., thymidylate synthase) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes .

- X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds or π-π interactions .

What strategies mitigate hygroscopicity in the dihydrochloride salt?

Q. Basic

- Lyophilization : Freeze-dry the compound to stabilize against moisture absorption .

- Excipient blending : Formulate with desiccants (e.g., colloidal silica) in solid dosage forms .

- Storage conditions : Use argon-filled vials at –20°C to prevent hydrate formation .

How to integrate this compound into a structure-activity relationship (SAR) study?

Q. Advanced

- Analog synthesis : Modify the cyclohexane ring (e.g., introduce methyl groups) or thiazole substituents (e.g., halogens) .

- 3D-QSAR modeling : Align analogs using CoMFA/CoMSIA to correlate steric/electronic features with activity .

- Meta-analysis : Compare potency data across published triazole/thiazole derivatives to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.